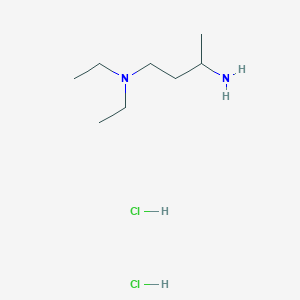
(3-Aminobutyl)diethylamine dihydrochloride
Vue d'ensemble
Description
“(3-Aminobutyl)diethylamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H18N2•2HCl and a molecular weight of 217.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H22Cl2N2 . The InChI code is 1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Catalytic Applications
A study by Kamiguchi et al. (2005) explored the use of a molybdenum halide cluster as a catalyst in the dehydrogenation of aliphatic amines, including diethylamine, to produce N-ethylideneethylamine and other dehydrogenation products. This catalytic process is significant for the transformation of primary amines to nitriles and the condensation product N-alkylidenealkylamine, showcasing the cluster's unique catalysis for nitrogen-bonded hydrogens removal (Kamiguchi et al., 2005).
Antibacterial and Anticancer Properties
Abdelwahab et al. (2019) demonstrated the chemical modification of poly(3-hydroxybutyrate) (PHB) by grafting with amino compounds, including diethylamine, to produce amino-PHB polymers. These modified polymers exhibited potent antibacterial activity against various bacteria and showed a potent anticancer effect against in vivo Ehrlich ascetic carcinoma bearing mice, highlighting their potential in biomedical applications (Abdelwahab et al., 2019).
Corrosion Inhibition
Gupta et al. (2017) investigated the inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid solution, which is relevant for industrial pickling processes. This study indicates that aminophosphonates, potentially including (3-Aminobutyl)diethylamine dihydrochloride, act as mixed-type inhibitors and exhibit significant protection against corrosion, showcasing the potential of such compounds in industrial applications (Gupta et al., 2017).
Environmental Pollution Studies
Schmidt et al. (2004) evaluated the occurrence of aminopolycarboxylates in the aquatic environment of Germany. Although this study focused on other aminopolycarboxylates like EDTA and DTPA, it underscores the importance of monitoring and understanding the environmental impact of various aminopolycarboxylates, potentially including this compound (Schmidt et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
1-N,1-N-diethylbutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHACXWLYRWBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)
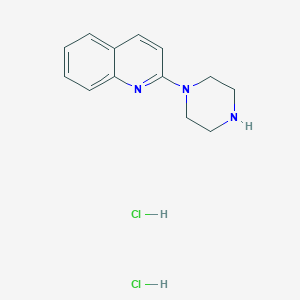

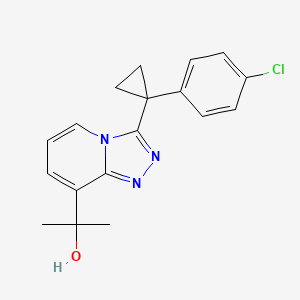
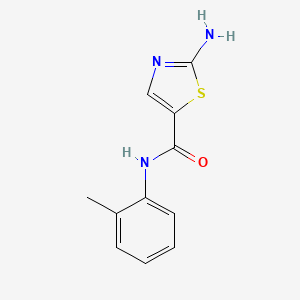
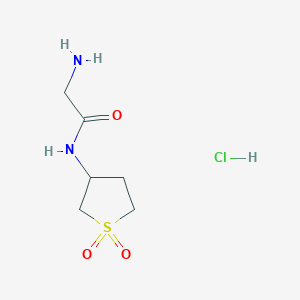
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)


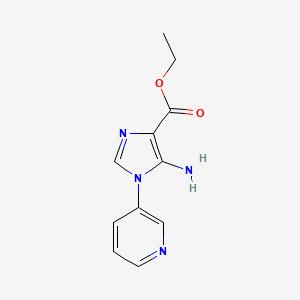
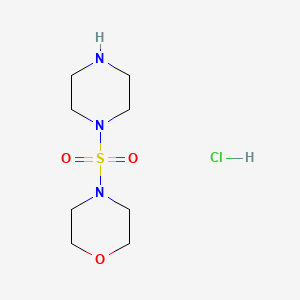
![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
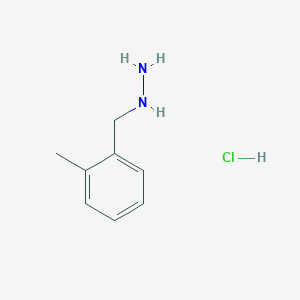
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
